Dimethyl sulfate
Description
Historical Context and Early Research on Dimethyl Sulfate (B86663)
The journey of dimethyl sulfate from an obscure, impurely synthesized compound to a cornerstone of chemical manufacturing is a testament to the evolution of organic chemistry.
Early Synthesis and Characterization
The initial discovery of this compound in an impure state occurred in the early 1800s. atamanchemicals.comlookchem.com However, it was the later, more extensive investigations by the Swedish chemist J. P. Claesson that significantly advanced the understanding of its preparation. wikipedia.orgatamanchemicals.com Early laboratory syntheses involved several methods, including the esterification of sulfuric acid with methanol (B129727), a reaction described as early as 1835. wikipedia.orgatamanchemicals.com Another documented method involved the distillation of methyl hydrogen sulfate. atamanchemicals.comchemeurope.com A further synthesis route included the reaction of methyl nitrite (B80452) with methyl chlorosulfonate. wikipedia.orgchemeurope.com These early methods laid the groundwork for its eventual large-scale production.
Evolution of Understanding in Organic Chemistry
The utility of this compound in organic chemistry has been recognized for over a century, with its application in the methylation of various compounds being a key area of study. orgsyn.org Its ability to introduce methyl groups to other molecules was a significant step forward in synthetic chemistry. solubilityofthings.com The compound's reactivity and the mechanisms of its reactions have been a subject of continuous academic inquiry, contributing to a deeper understanding of reaction kinetics and pathways in organic chemistry. wikipedia.orgnih.gov
Historical Academic Perspectives on Reactivity
Historically, this compound has been regarded as a potent and highly reactive alkylating agent. wikipedia.orgatamanchemicals.com The transfer of a methyl group from this compound is generally understood to proceed via an Sₙ2 reaction mechanism. wikipedia.orgchemicalbook.com In this type of reaction, a nucleophile attacks the carbon atom of the methyl group, leading to the displacement of the sulfate group as a leaving group. The first methyl group is transferred more rapidly than the second. wikipedia.orgatamanchemicals.comchemeurope.com This high reactivity, coupled with its low cost, made it a preferred reagent in many academic and industrial settings. wikipedia.orgatamanchemicals.comchemicalbook.com
Significance in Chemical Sciences and Industry
This compound's impact extends from foundational chemical research to large-scale industrial processes, primarily due to its effectiveness as a methylating agent.
Role as a Methylating Agent
This compound is a powerful and versatile methylating agent used to introduce methyl groups to a wide range of substrates. wikipedia.orgatamankimya.comchemours.com It readily methylates phenols, amines, and thiols. wikipedia.orgatamanchemicals.comchemicalbook.com This reactivity makes it a crucial reagent in the synthesis of a vast array of organic compounds. atamankimya.comzxchem.com The methylation process can introduce a methyl group to oxygen, nitrogen, carbon, sulfur, and even some metals. atamanchemicals.comatamankimya.comchemours.com This broad applicability has solidified its importance in synthetic organic chemistry.
Industrial Applications and Research Trends
Commercially produced since the 1920s, the most common industrial synthesis of this compound involves the continuous reaction of dimethyl ether with sulfur trioxide. wikipedia.orgatamanchemicals.comchemicalbook.com Its affordability and high reactivity have made it a staple in various industries. wikipedia.orgchemicalbook.com
This compound is instrumental in the manufacturing of a wide array of products, including:
Surfactants and Fabric Softeners: Used in the production of quaternary ammonium (B1175870) salts which are key components of fabric softeners. atamankimya.comchemours.comindustryarc.com
Dyes and Pigments: Employed as a methylating agent in the synthesis of various colorants. atamankimya.comchemours.comchemicalbook.com
Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients such as antibiotics, antihistamines, and anesthetics. atamankimya.comzxchem.comgiiresearch.com
Agrochemicals: A key reagent in the production of pesticides and herbicides. atamankimya.comzxchem.comgiiresearch.com
Personal Care Products: Used in the manufacturing of fragrances and cosmetics. atamankimya.comzxchem.comgiiresearch.com
Water Treatment Chemicals: Plays a role in the synthesis of chemicals used for water purification. atamankimya.comchemours.com
Current research trends are focused on developing greener and safer chemical processes. 360iresearch.com This includes innovations in production methods to reduce toxic byproducts and the exploration of more sustainable raw materials. giiresearch.com There is also ongoing research into new applications for this compound and its derivatives, particularly in emerging technologies and the development of sustainable materials. giiresearch.comimarcgroup.com
Properties of this compound
| Property | Value | Source |
| Chemical Formula | (CH₃O)₂SO₂ or C₂H₆O₄S | wikipedia.orgsciencemadness.org |
| Molar Mass | 126.13 g/mol | wikipedia.orgchemeurope.com |
| Appearance | Colorless, oily liquid | wikipedia.orgnih.govatamanchemicals.com |
| Odor | Faint, onion-like | wikipedia.orgchemicalbook.comnih.gov |
| Density | 1.33 g/mL (liquid) | wikipedia.orgchemeurope.com |
| Melting Point | -32 °C | wikipedia.orgchemeurope.com |
| Boiling Point | 188 °C (decomposes) | wikipedia.orgchemeurope.com |
| Solubility in Water | Reacts | wikipedia.orgchemeurope.comsciencemadness.org |
| Solubility | Soluble in methanol, dichloromethane, acetone | wikipedia.orgchemeurope.comsolubilityofthings.com |
Early Synthesis Methods of this compound
| Reaction | Description | Source |
| 2 CH₃OH + H₂SO₄ → (CH₃)₂SO₄ + 2 H₂O | Esterification of sulfuric acid with methanol. | wikipedia.orgatamanchemicals.com |
| 2 CH₃HSO₄ → H₂SO₄ + (CH₃)₂SO₄ | Distillation of methyl hydrogen sulfate. | atamanchemicals.comchemeurope.com |
| CH₃ONO + (CH₃)OSO₂Cl → (CH₃)₂SO₄ + NOCl | Reaction of methyl nitrite and methyl chlorosulfonate. | wikipedia.orgchemeurope.com |
Academic Relevance in Reaction Mechanism Studies
This compound ((CH₃O)₂SO₂) is a powerful and versatile methylating agent that holds significant academic relevance in the study of reaction mechanisms. atamanchemicals.comwikipedia.org Its utility stems from its high reactivity and well-defined mode of action, primarily proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. atamanchemicals.comnih.govpearson.com This characteristic allows researchers to probe various aspects of chemical reactions, including nucleophilicity, reaction kinetics, and the structure of intermediates.
A primary application of this compound in mechanistic studies is the methylation of diverse nucleophiles, such as phenols, amines, and thiols. atamanchemicals.com The transfer of a methyl group is typically rapid, with the first methyl group being transferred more quickly than the second. atamanchemicals.com By studying the rates and outcomes of these reactions, chemists can gain insight into the relative reactivity of different functional groups and the electronic and steric factors that govern them. For instance, the methylation of a hydroxy group is greatly enhanced by a base like sodium hydroxide (B78521), which deprotonates the alcohol to form a more potent alkoxide nucleophile, thereby increasing the reaction rate with this compound. pearson.com This demonstrates how the compound can be used to explore the role of catalysts and reaction conditions in influencing reaction pathways.
Kinetic studies involving this compound are crucial for quantitatively understanding reaction mechanisms. Research has focused on determining the kinetic rate constants for its formation and consumption under various conditions. For example, in a sulfuric acid-catalyzed esterification reaction using methanol, the formation and subsequent reactions of this compound were monitored using proton NMR. enovatia.comresearchgate.net These studies revealed a complex set of equilibria, including the rapid conversion of sulfuric acid to monomethyl sulfate, which then reversibly forms this compound. enovatia.comresearchgate.net The this compound, in turn, can react with methanol or water, regenerating monomethyl sulfate or undergoing hydrolysis. enovatia.comresearchgate.net By determining the rate constants for each step, a comprehensive model of the reaction system can be built. enovatia.com
Table 1: Kinetic Data for Reactions Involving this compound in Methanol at 65 °C This table presents rate constants determined from kinetic modeling of a Fischer esterification process, illustrating how this compound's reactivity is quantified in mechanistic studies.
| Reaction Step | Description | Rate Constant (k) | Reference |
|---|---|---|---|
| MMS Formation | Reaction of Sulfuric Acid with Methanol to form Monomethyl Sulfate | 6.5 × 10-4 L/mol·s | researchgate.net |
| DMS Methanolysis | Reaction of this compound with Methanol | 1.4 × 10-5 L/mol·s | enovatia.com |
| DMS Hydrolysis | Reaction of this compound with Water | 1.3 × 10-3 L/mol·s | researchgate.net |
Furthermore, this compound serves as a critical probe in biochemistry and molecular biology for elucidating the structure and interactions of macromolecules like DNA and RNA. wikipedia.orgresearchgate.net Because it can readily penetrate cell membranes, it is used for in vivo footprinting studies. researchgate.netresearchgate.net this compound preferentially methylates specific nitrogen atoms on nucleic acid bases that are not involved in hydrogen bonding, such as the N7 of guanine (B1146940) and the N3 of adenine (B156593). nih.govresearchgate.netiarc.fr The pattern of methylation provides a high-resolution map of solvent-accessible and protected regions, revealing details about secondary structure and protein-DNA or protein-RNA interactions. wikipedia.orgresearchgate.netucsc.edu For example, protection from methylation can indicate that a particular base is involved in base-pairing or is shielded by a bound protein. ucsc.edu This technique is instrumental in analyzing protein-DNA contacts and understanding gene regulation mechanisms. researchgate.net
Recent studies have also explored novel reactivities of this compound, expanding its role in mechanistic investigations. For example, its ability to activate the C-N bonds of amides for esterification provides a new avenue for studying amide bond cleavage under transition-metal-free conditions. nih.gov Kinetic analysis of such reactions, often supported by computational methods like Density Functional Theory (DFT), helps to confirm proposed reaction intermediates and pathways. nih.gov
Table 2: Use of this compound as a Probe for Nucleic Acid Structure This table summarizes the primary methylation sites in DNA and RNA, which form the basis for its use in structural biology to study reaction mechanisms and molecular interactions.
| Nucleic Acid Base | Primary Methylation Site | Structural Implication | Reference |
|---|---|---|---|
| Adenine (A) | N1 (RNA), N3 (DNA) | Probes accessibility of Watson-Crick edge (RNA) and minor groove (DNA). wikipedia.orgnih.govresearchgate.net | wikipedia.orgnih.govresearchgate.net |
| Cytosine (C) | N3 | Probes accessibility of Watson-Crick edge. researchgate.netacs.org | researchgate.netacs.org |
| Guanine (G) | N7 | Probes accessibility in the major groove. nih.govresearchgate.net | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl sulfate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGXNSJCAHWJZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S, Array | |
| Record name | DIMETHYL SULFATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULFATE | |
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DSSTOX Substance ID |
DTXSID5024055 | |
| Record name | Dimethyl sulfate | |
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Molecular Weight |
126.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor. | |
| Record name | DIMETHYL SULFATE | |
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| Record name | Sulfuric acid, dimethyl ester | |
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| Record name | Dimethyl sulfate | |
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Boiling Point |
About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes) | |
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Flash Point |
182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c. | |
| Record name | DIMETHYL SULFATE | |
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| Record name | DIMETHYL SULFATE | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Solubility |
3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3% | |
| Record name | DIMETHYL SULFATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULFATE | |
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| Record name | Dimethyl sulfate | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33 | |
| Record name | DIMETHYL SULFATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Density |
4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4 | |
| Record name | DIMETHYL SULFATE | |
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Vapor Pressure |
0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg | |
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| Record name | DIMETHYL SULFATE | |
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Impurities |
... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether. | |
| Record name | DIMETHYL SULFATE | |
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Color/Form |
Colorless oily liquid | |
CAS No. |
77-78-1 | |
| Record name | DIMETHYL SULFATE | |
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| Record name | Dimethyl sulfate | |
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| Record name | Sulfuric acid, dimethyl ester | |
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Melting Point |
-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F | |
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Synthetic Methodologies and Reaction Mechanisms of Dimethyl Sulfate
Advanced Synthetic Routes for Dimethyl Sulfate (B86663)
The production of dimethyl sulfate has evolved to include highly optimized and continuous processes, moving from simpler laboratory-scale esterifications to sophisticated industrial methods.
Esterification Processes and Optimization
The foundational method for synthesizing this compound is the direct esterification of sulfuric acid with methanol (B129727). atamanchemicals.com This reaction proceeds in a two-step equilibrium. Initially, sulfuric acid reacts with one equivalent of methanol to form monomethyl sulfate (MMS). enovatia.comresearchgate.net Subsequently, MMS reacts with a second equivalent of methanol to yield this compound (DMS) and water. enovatia.comresearchgate.net
Reaction Scheme:
H₂SO₄ + CH₃OH ⇌ CH₃OSO₃H + H₂O
CH₃OSO₃H + CH₃OH ⇌ (CH₃)₂SO₄ + H₂O
Kinetic studies, often employing proton NMR, have been crucial in optimizing this process. enovatia.comresearchgate.net For instance, in a sulfuric acid-catalyzed esterification in refluxing methanol at 65 °C, sulfuric acid is almost completely converted to monomethyl sulfate within 45 minutes. enovatia.comacs.org The subsequent formation of this compound is a reversible reaction, and its concentration at equilibrium can be influenced by factors such as temperature and the removal of water. enovatia.comacs.org The hydrolysis of DMS is a significant competing reaction, and kinetic modeling helps in understanding and controlling the formation of this impurity. enovatia.comresearchgate.net
A study using DynoChem to model time-dependent experimental data determined the kinetic rate constants for both the formation and consumption of MMS and DMS at 65 °C. atamanchemicals.comenovatia.com These models are instrumental in optimizing reaction conditions to maximize the yield of this compound while minimizing byproducts. enovatia.com
Continuous Reaction Methodologies
On an industrial scale, this compound is predominantly produced through a continuous process involving the reaction of dimethyl ether with sulfur trioxide. wikipedia.orgchemeurope.comatamanchemicals.com This method offers advantages in terms of safety, efficiency, and control.
In a typical setup, gaseous dimethyl ether is bubbled through liquid sulfur trioxide, or the two are introduced concurrently into a reactor. inchem.orggoogle.com Modern processes often utilize a tubular reactor where liquid dimethyl ether is dispersed under pressure (e.g., 3 to 6 bar) into a stream of a this compound-sulfur trioxide mixture. google.com This ensures efficient mixing and heat dissipation. The reaction is highly exothermic, and intensive cooling is a critical aspect of the reactor design to maintain the temperature below the boiling point of the reaction mixture, ensuring safety and preventing unwanted side reactions. google.com The crude product is then purified, typically by vacuum distillation, to yield high-purity this compound. inchem.org This continuous approach allows for large-scale, consistent production. inchem.org
| Synthesis Method | Reactants | Key Process Features | Advantages |
| Esterification | Methanol, Sulfuric Acid | Batch or semi-batch process; Equilibrium-driven; Requires removal of water to drive the reaction forward. atamanchemicals.comenovatia.com | Simpler setup for laboratory scale. atamanchemicals.com |
| Continuous Reaction | Dimethyl Ether, Sulfur Trioxide | Continuous flow process; Highly exothermic, requires efficient cooling; Often uses tubular or bubble column reactors. inchem.orgatamanchemicals.comgoogle.com | High efficiency and throughput for industrial production; Better process control and safety. google.com |
Novel Synthetic Approaches and Green Chemistry Considerations
While effective, the high toxicity and environmental concerns associated with this compound have spurred research into greener alternatives and safer handling practices. bulkchemicals2go.com One of the most prominent green alternatives to this compound as a methylating agent is dimethyl carbonate (DMC). ijcps.orgresearchgate.netrsc.org DMC is non-toxic, biodegradable, and offers a much safer profile for methylation reactions of phenols, anilines, and carboxylic acids. bulkchemicals2go.comijcps.orgresearchgate.net
In terms of the synthesis of this compound itself, some manufacturers are exploring "green DMS" by utilizing biomethanol as a feedstock for producing the dimethyl ether reactant. grillo.de This approach, while not altering the core chemistry, can lead to a CO2-neutral product, addressing some of the lifecycle environmental impacts. grillo.de
Furthermore, innovative procedures aim to minimize waste and environmental impact. For example, a solvent-free synthesis of methyl salicylate (B1505791) using this compound as both the reagent and the reaction medium has been developed. acs.orgresearchgate.net In this process, the excess this compound is hydrolyzed to methanol and sulfuric acid, which can then be neutralized to sodium sulfate, a less harmful salt that can be used as a desiccant, thus minimizing waste. acs.org
Mechanistic Studies of this compound Reactions
This compound's utility as a methylating agent stems from its electrophilic nature. The methyl groups are susceptible to attack by nucleophiles in a bimolecular nucleophilic substitution (S_N2) reaction. wikipedia.orgatamanchemicals.comatamanchemicals.com The transfer of the first methyl group is generally much faster than the second. wikipedia.orgatamanchemicals.com
Nucleophilic Substitution Reactions (S_N2 Mechanism)
The S_N2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs. pearson.com In this compound, the electron-withdrawing sulfate group makes the methyl carbons highly electrophilic and susceptible to nucleophilic attack. stackexchange.comechemi.com The reaction proceeds with an inversion of stereochemistry at the carbon atom, although this is not relevant for the transfer of a methyl group. The reaction with organic macromolecules proceeds via this S_N2 mechanism. nih.gov
This compound is a highly effective reagent for the methylation of phenols, amines, and thiols, which are important transformations in the synthesis of many organic chemicals. atamanchemicals.comnih.govatamanchemicals.com
Phenols: The methylation of phenols typically requires a base, such as sodium hydroxide (B78521), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. pearson.comstackexchange.com This phenoxide ion then attacks one of the methyl groups of this compound in an S_N2 reaction to form an aryl methyl ether (e.g., anisole (B1667542) from phenol). stackexchange.comechemi.com The reaction is highly efficient and widely used. wikipedia.org
Amines: The alkylation of amines with this compound can lead to a mixture of products. Primary amines can be methylated to secondary amines, which can be further methylated to tertiary amines. Tertiary amines can also be alkylated to form quaternary ammonium (B1175870) salts. atamanchemicals.comatamanchemicals.com The reaction is often difficult to control to obtain a single product because the resulting methylated amine is often more nucleophilic than the starting amine, leading to over-alkylation. masterorganicchemistry.com However, under specific conditions, such as using a biphasic system with a mild base like sodium bicarbonate, the formation of tertiary amines can be favored. atamanchemicals.com The quaternization of tertiary amines to form quaternary ammonium salts is a key reaction in the production of surfactants and fabric softeners. atamanchemicals.com
Thiols: Thiols, being excellent nucleophiles, are readily methylated by this compound. wikipedia.org Typically, the thiol is deprotonated with a base to form a thiolate salt, which then rapidly reacts with this compound to produce a thioether (sulfide). wikipedia.orgchemeurope.com This method is also applicable for the preparation of thioesters from thiocarboxylic acids. wikipedia.orgchemeurope.com A study demonstrated the S-methylation of thiols supported on basic alumina (B75360) under microwave irradiation in a solventless system, highlighting an efficient and milder approach. researchgate.net
| Compound Class | Nucleophile | Product | General Reaction Scheme |
| Phenols | Phenoxide ion (Ar-O⁻) | Aryl methyl ether (Ar-O-CH₃) | Ar-OH + Base → Ar-O⁻ ; Ar-O⁻ + (CH₃)₂SO₄ → Ar-O-CH₃ + CH₃SO₄⁻ |
| Amines | Amine (R-NH₂, R₂NH, R₃N) | Methylated amines (R-NHCH₃, R₂NCH₃, R₃N⁺CH₃) | R₃N + (CH₃)₂SO₄ → R₃N⁺CH₃ + CH₃SO₄⁻ |
| Thiols | Thiolate ion (R-S⁻) | Thioether (R-S-CH₃) | R-SH + Base → R-S⁻ ; R-S⁻ + (CH₃)₂SO₄ → R-S-CH₃ + CH₃SO₄⁻ |
Regioselectivity in Methylation Reactions
This compound is a strong methylating agent that introduces a methyl group to various atoms including oxygen, nitrogen, carbon, and sulfur. atamanchemicals.com The regioselectivity of this compound in methylation reactions is a critical aspect that dictates the outcome of a chemical synthesis. The reaction generally proceeds via an Sₙ2 mechanism, where the methyl group is transferred to a nucleophile. acs.org The choice of base and reaction conditions can significantly influence the site of methylation in molecules with multiple nucleophilic centers.
For instance, in the methylation of aminoalcohols, the use of different metal hydrides as bases leads to distinct regioselectivity. When 2-aminoethanol is treated with sodium hydride (NaH) followed by this compound, O-methylation is the predominant outcome. cdnsciencepub.com Conversely, employing lithium hydride (LiH) or calcium hydride (CaH₂) directs the methylation exclusively to the nitrogen atom, yielding N-methylated products. cdnsciencepub.com This difference in selectivity is attributed to the ability of the lithium cation to form a chelation complex with the aminoalcohol, thereby favoring N-methylation. cdnsciencepub.com
A study on the synthesis of methyl salicylate from salicylic (B10762653) acid using this compound and sodium bicarbonate demonstrated high regioselectivity for the carboxyl group. acs.org The use of sodium bicarbonate as a selective base facilitates the formation of the carboxylate anion, which then acts as a nucleophile, attacking the this compound to yield methyl salicylate with high purity, free from the O-methylated byproduct, methyl 2-methoxybenzoate. acs.orgacs.org
Table 1: Regioselectivity in the Methylation of 2-Aminoethanol
| Base | Major Product(s) |
|---|---|
| Sodium Hydride (NaH) | O-methylated products |
| Lithium Hydride (LiH) | N-methylated products |
Kinetic Modeling of Esterification Reactions
Kinetic modeling is a powerful tool for understanding and optimizing esterification reactions involving this compound. A study on a sulfuric acid-catalyzed Fischer esterification in methanol revealed the complex interplay between the formation and consumption of monomethyl sulfate (MMS) and this compound (DMS). enovatia.comresearchgate.netacs.org
In refluxing methanol, sulfuric acid is rapidly converted to monomethyl sulfate. enovatia.comresearchgate.net This is followed by a reversible esterification to form this compound. enovatia.comresearchgate.net The generated this compound can then react with methanol to regenerate monomethyl sulfate and form dimethyl ether, or it can be consumed through hydrolysis by water, a byproduct of the esterification. enovatia.comresearchgate.netacs.org
By determining the kinetic rate constants for these reactions, a model was developed to predict the concentration of this compound under various process conditions. enovatia.comresearchgate.net The model indicated that under typical process conditions, the steady-state concentration of this compound in the reaction mixture is very low, not exceeding 4 ppm. enovatia.com The presence of water further reduces the concentration of this compound by promoting its hydrolysis. enovatia.comresearchgate.net
Table 2: Key Reactions in Sulfuric Acid-Catalyzed Esterification in Methanol
| Reaction | Description |
|---|---|
| H₂SO₄ + CH₃OH ⇌ CH₃OSO₃H + H₂O | Formation of Monomethyl Sulfate (MMS) |
| CH₃OSO₃H + CH₃OH ⇌ (CH₃)₂SO₄ + H₂O | Formation of this compound (DMS) |
| (CH₃)₂SO₄ + CH₃OH → CH₃OSO₃H + (CH₃)₂O | Methanolysis of DMS |
Sulfonating Agent Mechanisms
While primarily known as a methylating agent, this compound can also act as a sulfonating agent under certain conditions. atamanchemicals.comcanada.caatamanchemicals.com This dual reactivity adds to its versatility in organic synthesis. The sulfonation reaction typically involves the transfer of a sulfonyl group (SO₃) to a substrate. Although less common than its methylating function, this property can be utilized in specific synthetic applications.
Degradation Pathways and Intermediates
Understanding the degradation of this compound is crucial due to its reactivity.
This compound readily hydrolyzes in the presence of water or even atmospheric moisture. epa.gov The hydrolysis proceeds in a stepwise manner. The initial products are monomethyl sulfate and methanol. atamanchemicals.cominchem.org Subsequently, monomethyl sulfate undergoes a slower hydrolysis to yield sulfuric acid. inchem.orgnih.gov In aqueous alkaline solutions, this compound forms salts of monomethyl sulfate. inchem.org The rate of hydrolysis is influenced by temperature and pH, with faster degradation occurring in warm water or acidic solutions. inchem.orgstackexchange.com The half-life of this compound in a pH 7.4 phosphate (B84403) buffer at 37.5°C is reported to be as short as 7.5 minutes. inchem.org The mechanism of hydrolysis involves the scission of both carbon-oxygen and sulfur-oxygen bonds, with the latter becoming more significant at higher temperatures. uq.edu.au
The decomposition of this compound yields various products depending on the conditions. In addition to hydrolysis products like methanol and sulfuric acid, thermal decomposition can also occur. inchem.orgnih.gov The kinetics of decomposition have been studied, particularly in the context of industrial processes. For instance, in the thermal decomposition of S-methyl methionine, a precursor to dimethyl sulfide (B99878) in brewing, this compound can be formed and subsequently decompose. researchgate.net The decomposition of excess this compound in chemical reactions can be achieved using reagents like sodium hydroxide, sodium carbonate, or ammonium hydroxide. acs.orgosti.gov The products of these reactions include methanol when using sodium hydroxide or sodium carbonate, and methylamine, dimethylamine, and trimethylamine (B31210) in addition to methanol when using ammonium hydroxide. osti.gov
Table 3: Hydrolysis and Decomposition Products of this compound
| Condition | Major Products |
|---|---|
| Hydrolysis (aqueous) | Monomethyl sulfate, Methanol, Sulfuric acid inchem.orgnih.gov |
| Reaction with NaOH/Na₂CO₃ | Methanol osti.gov |
In biological systems, this compound is subject to rapid biotransformation. Following intravenous injection in rats, it is no longer detectable in the blood after just a few minutes. iarc.fr The primary biotransformation pathway is hydrolysis, leading to the formation of methanol and methyl sulfate. iarc.fr Methanol can be further oxidized to formaldehyde (B43269) and formate. iarc.fr this compound is a potent alkylating agent that can react with cellular macromolecules. epa.gov The microbial degradation of related sulfur compounds like dimethyl sulfoxide (B87167) (DMSO) can proceed through various intermediates, including dimethyl sulfide (DMS), methanethiol (B179389), and ultimately sulfate. researchgate.netoup.com The catabolism of dimethylsulfoniopropionate (DMSP), a compound found in marine organisms, can lead to the formation of DMS and methanethiol through multiple pathways. researchgate.net
Toxicological Research on Dimethyl Sulfate
Carcinogenicity Studies and Mechanisms
The carcinogenic potential of dimethyl sulfate (B86663) has been a subject of extensive toxicological research. Investigations in both humans and animals, coupled with mechanistic studies at the molecular level, have provided significant insights into its ability to induce cancer.
Human Carcinogenicity Data and Case Reports
The evidence for the carcinogenicity of dimethyl sulfate in humans is primarily derived from a limited number of case reports of individuals with occupational exposure. iarc.frnnk.gov.hu Epidemiological studies have been conducted, but their results are largely considered inconclusive for establishing a definitive causal link between this compound exposure and cancer in human populations. inchem.orggezondheidsraad.nl
Several case reports have documented the occurrence of cancer in workers exposed to this compound. For instance, there have been reports of bronchial carcinomas in individuals with a history of occupational exposure to the compound. iarc.fr One case report detailed a choroidal melanoma in a man who had been exposed to this compound for six years. iarc.froup.com Another case involved a pulmonary carcinoma in a worker exposed to small amounts of this compound over seven years, although this individual was also exposed to larger quantities of other known carcinogens. iarc.froup.com
Animal Carcinogenicity Studies and Dose-Response Relationships
In contrast to the limited human data, there is sufficient evidence of the carcinogenicity of this compound in experimental animals. inchem.orggezondheidsraad.nloup.com Studies in rats have demonstrated that this compound can induce tumors at various tissue sites and through different routes of exposure, including inhalation, subcutaneous injection, and transplacental exposure. iarc.frnnk.gov.hu
Inhalation exposure to this compound has been shown to cause tumors in the respiratory tract of rats. nnk.gov.hu One study reported the induction of malignant tumors in the nasal cavity of rats exposed to this compound vapor. inchem.org Subcutaneous administration has also been found to induce local sarcomas at the site of injection. inchem.org Furthermore, when administered intravenously to pregnant rats, this compound demonstrated transplacental carcinogenicity, leading to the development of tumors, particularly in the nervous system of the offspring. nnk.gov.hugezondheidsraad.nl
The following table summarizes findings from key animal carcinogenicity studies, illustrating the dose-response relationships observed.
| Species | Route of Exposure | Dose/Concentration | Duration of Exposure | Tumor Type | Incidence |
| Rat | Inhalation | 3 ppm | 1 hour/day, 5 days/week for 130 days | Malignant tumors (nasal cavity) | 15% (3/20) |
| Rat | Inhalation | 10 ppm | 1 hour/day, 5 days/week for 130 days | Malignant tumors (nasal cavity) | 18% (5/27) |
| Rat | Subcutaneous | 8 mg/kg | Weekly injections | Local sarcomas with metastases | Observed at this dose |
| Rat | Subcutaneous | 16 mg/kg | Weekly injections | Local sarcomas with metastases | Observed at this dose |
| Rat | Subcutaneous | 50 mg/kg | Single injection | Local sarcomas with metastases | 7/15 |
| Rat (transplacental) | Intravenous | 20 mg/kg | Single injection on day 15 of gestation | Malignant tumors (mostly nervous system) in offspring | 7/59 |
Molecular Mechanisms of Carcinogenesis
The carcinogenic effects of this compound are understood to be driven by its potent genotoxic activity, primarily through the alkylation of DNA. gezondheidsraad.nlnih.gov This direct interaction with the genetic material initiates a cascade of events that can lead to mutations and the development of cancer.
This compound is a monofunctional alkylating agent that reacts with DNA through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov This reaction leads to the covalent attachment of a methyl group to nucleophilic sites within the DNA molecule, forming DNA adducts. nih.gov The primary targets for this methylation are the nitrogen atoms in the purine (B94841) bases. nih.govtandfonline.com
The most abundant DNA adducts formed by this compound are N7-methylguanine and N3-methyladenine . nih.govtandfonline.compnas.org Studies have shown that in DNA treated with this compound, N7-methylguanine is the major lesion, followed by N3-methyladenine. oup.comcanada.ca The formation of these adducts has been observed both in vitro and in vivo in various tissues of animals exposed to this compound. nih.govnih.gov For instance, in rats exposed to this compound vapor, DNA methylation was found to be greatest in the nasal respiratory mucosa. tandfonline.compnas.org
The formation of N7-methylguanine and N3-methyladenine adducts destabilizes the glycosidic bond that links the purine base to the deoxyribose sugar in the DNA backbone. oup.comcanada.ca This instability leads to the spontaneous loss of the methylated base, a process known as depurination , which creates an apurinic (AP) site in the DNA. oup.comcanada.ca
These AP sites are non-coding lesions and can lead to errors during DNA replication, potentially causing mutations. oup.com Furthermore, AP sites can be converted into DNA strand breaks , further compromising the integrity of the genome. nih.gov It has been suggested that the cytotoxic, mutagenic, and carcinogenic activities of SN2 alkylating agents like this compound are largely attributable to these indirect effects of depurination and subsequent DNA strand breakage. iarc.frnih.gov
DNA Alkylation and Adduct Formation (N7-methylguanine, N3-methyladenine)
Genotoxicity and Mutagenicity Investigations
Consistent with its mechanism of action as a DNA alkylating agent, this compound has been extensively shown to be a potent genotoxic and mutagenic compound in a wide array of test systems. gezondheidsraad.nloecd.orgnih.gov It consistently produces positive results in both in vitro and in vivo assays, often without the need for metabolic activation. iarc.froecd.org
In bacterial assays, this compound induces gene mutations, primarily through base-pair substitutions. oup.comnih.gov It has also been shown to cause DNA damage in bacteria. iarc.fr In mammalian cells in vitro, this compound has been demonstrated to induce a range of genotoxic effects, including:
Gene mutations iarc.fr
Chromosomal aberrations iarc.frnnk.gov.hu
Sister chromatid exchanges nnk.gov.hu
Unscheduled DNA synthesis , an indicator of DNA repair nnk.gov.hu
DNA strand breaks nnk.gov.hu
In vivo studies in organisms such as Drosophila melanogaster have shown that this compound can induce somatic mutations and recombination. iarc.froecd.org In mammals, this compound has been found to be clastogenic in somatic cells, inducing chromosomal aberrations and micronuclei in bone marrow cells of rats. nnk.gov.hunih.gov It has also been shown to alkylate DNA in various tissues of rats following in vivo administration. nnk.gov.hunih.gov
The collective evidence from these genotoxicity and mutagenicity studies provides strong support for the classification of this compound as a genotoxic carcinogen. gezondheidsraad.nl
In Vitro Genotoxicity Assays (Mammalian Cells, Bacteria)
In vitro studies using both mammalian cells and bacteria have consistently demonstrated the genotoxic activity of this compound. gezondheidsraad.nl The compound induces a range of genetic damage, including chromosomal aberrations, sister chromatid exchanges, gene mutations, and DNA strand breaks. iarc.frnih.gov
This compound has been shown to induce chromosomal aberrations and sister chromatid exchanges (SCEs) in various mammalian cell lines. iarc.fr Studies on Chinese hamster ovary (CHO) cells and Chinese hamster lung V79 cells have reported positive results for both chromosomal aberrations and SCEs. canada.canih.gov For instance, research has shown that this compound can cause chromatid breaks. nnk.gov.hu The induction of SCEs has been observed in human fibroblasts as well. canada.ca The ability of this compound to induce these cytogenetic effects highlights its interaction with the chromosomal DNA of mammalian cells. nih.gov
Table 1: In Vitro Studies on Chromosomal Aberrations and Sister Chromatid Exchanges Induced by this compound
| Cell Line | Endpoint | Result |
|---|---|---|
| Chinese Hamster Ovary (CHO) | Chromosomal Aberrations | Positive canada.ca |
| Chinese Hamster Lung (V79) | Chromosomal Aberrations | Positive canada.ca |
| Chinese Hamster Lung (C1-1) | Chromosomal Aberrations | Positive canada.ca |
| Chinese Hamster Ovary (CHO) | Sister Chromatid Exchanges | Positive iarc.frcanada.ca |
| Chinese Hamster Lung (V79) | Sister Chromatid Exchanges | Positive iarc.frcanada.ca |
| Human Fibroblasts | Sister Chromatid Exchanges | Positive canada.ca |
This table summarizes the findings on the induction of chromosomal aberrations and sister chromatid exchanges by this compound in various mammalian cell lines.
This compound is a potent inducer of gene mutations and DNA damage in vitro. iarc.fr It has tested positive for inducing mutations at the hprt locus in both Chinese hamster ovary (CHO) and Chinese hamster lung V79 cells. canada.cacanada.ca Furthermore, it causes DNA damage in the form of DNA strand breaks and induces unscheduled DNA synthesis (UDS) in human and rodent cells in vitro. nnk.gov.hu The compound directly alkylates DNA, forming various adducts such as N7-methylguanine, N3-methyladenine, and O6-methylguanine. iarc.frnih.govgezondheidsraad.nl This direct alkylating activity is considered a key mechanism behind its mutagenic effects. canada.ca
Table 2: In Vitro Studies on Gene Mutations and DNA Damage Induced by this compound
| Cell Line | Endpoint | Result |
|---|---|---|
| Chinese Hamster Ovary (CHO) | Gene Mutations (hprt locus) | Positive canada.cacanada.ca |
| Chinese Hamster Lung (V79) | Gene Mutations (hprt locus) | Positive canada.cacanada.ca |
| Human Fibroblasts | Unscheduled DNA Synthesis (UDS) | Positive canada.ca |
| Mammalian Cells | DNA Strand Breaks | Positive iarc.fr |
| Mammalian Cells | DNA Adduct Formation | Positive iarc.frnih.gov |
This table outlines the evidence for this compound's ability to cause gene mutations and various forms of DNA damage in cultured mammalian cells.
Chromosomal Aberrations and Sister Chromatid Exchanges
In Vivo Genotoxicity Studies (Experimental Animals)
In vivo studies in experimental animals have corroborated the genotoxic potential of this compound observed in vitro. inchem.org The compound has been shown to be clastogenic, inducing micronuclei, chromosomal aberrations, and aneuploidy in rodents. canada.ca For example, it induced both structural and numerical chromosomal aberrations in the bone-marrow cells of treated rats and caused chromatid breaks in mouse embryos following transplacental exposure. nnk.gov.hu Furthermore, this compound has been shown to cause DNA damage, such as strand fragmentation, in multiple tissues of mice and rats. canada.ca The formation of DNA adducts, specifically N7-methylguanine, has been measured in various tissues of rats after both intraperitoneal injection and inhalation, confirming its direct alkylating activity in a living organism. canada.ca
Role of Metabolic Activation in Genotoxicity
A significant characteristic of this compound's genotoxicity is that it is a direct-acting agent, meaning it does not require metabolic activation to exert its effects. nih.govinchem.org Positive results in a broad range of in vitro genotoxicity tests have been consistently found without the need for an exogenous metabolic activation system (like S9 mix). inchem.orgoecd.org This indicates that the parent compound itself is reactive and capable of directly interacting with and damaging genetic material. gezondheidsraad.nlcanada.ca The potent, direct-acting genotoxic nature of this compound is a key factor in its toxicological profile. gezondheidsraad.nl
Reproductive and Developmental Toxicity Research
Research into the reproductive and developmental effects of this compound has indicated potential for toxicity. inchem.org
Embryotoxicity and Teratogenicity Studies
Studies in rats have shown that this compound is embryotoxic and can cause malformations in surviving fetuses. inchem.org Inhalation exposure of pregnant SHK mice and Wistar rats to this compound was reported to lead to pre-implantation losses and embryotoxic effects, which included anomalies of the cardiovascular system. nnk.gov.hu Another study involving a single intraperitoneal injection in mice at specific times after mating resulted in an increased incidence of resorptions, gestational deaths, and live fetuses with malformations. gezondheidsraad.nl Following transplacental administration in NMRI mice, this compound induced chromosomal aberrations in the embryos. nih.gov Additionally, tumors were observed in the offspring of rats that were exposed to this compound intravenously during pregnancy. canada.caepa.gov However, one study reported that inhalation at certain concentrations did not affect the germ cells or spermatogenic epithelium of Wistar rats. nnk.gov.hu
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N7-methylguanine |
| N3-methyladenine |
| O6-methylguanine |
| Methanol (B129727) |
| Methyl sulfate |
| bis(chloromethyl)ether |
| chloromethyl methyl ether |
| isopropanol |
| ethanol |
| sulfuric acid |
| N-nitrosodimethylamine |
| epichlorohydrin |
| nitrogen mustard |
| ethyl methanesulphonate |
| ethyl nitrosourea |
| mitomycin C |
| N,N-dimethylformamide |
| dimethyl sulfoxide (B87167) |
| acetyl salicylic (B10762653) acid |
| carbendazim |
| cyclophosphamide |
| dimethylhydrazine |
| vinblastine sulfate |
| cytochalasin B |
| carmustine |
| N-methyl-N'-nitro-N-nitrosoguanidine |
| diethyl sulfate |
| diethylnitrosamine |
| dimethylnitrosamine |
Effects on Fetal Development
Research into the effects of this compound on fetal development has yielded varying results depending on the animal model and exposure route.
In one study, pregnant rats were exposed to this compound via inhalation at concentrations up to 7.9 mg/m³ during gestation. The results showed no alteration in reproductive parameters such as the number of corpora lutea, implants, resorptions, or live fetuses. Furthermore, no statistically significant effects on fetal body weight were detected. nnk.gov.hu Another inhalation study in rats with exposures up to 1.5 ppm (7.8 mg/m³) during the period of major organogenesis also revealed no evidence of embryo toxicity. epa.gov
However, other studies suggest potential for developmental toxicity. In mice, a single intraperitoneal injection of 25 mg/kg body weight of this compound resulted in an increased incidence of resorptions, gestational deaths, and malformations in live fetuses when administered at specific time points after mating. gezondheidsraad.nl Additionally, prenatal exposure in rats through intravenous injection to the mother was reported to be carcinogenic to the offspring, causing tumors, particularly in the nervous system. nih.govepa.gov It has been suggested that the fetal nervous system may be significantly more sensitive to the carcinogenic effects of alkylating agents like this compound compared to adult tissues. nnk.gov.hu
It is important to note that some studies indicating embryotoxic effects, including pre-implantation losses and cardiovascular anomalies in mice and rats, utilized higher concentrations of this compound that were also toxic to the mothers. nnk.gov.hu
| Animal Model | Exposure Route | Key Findings | Citation |
| Rat (Crl:CD BR) | Inhalation (0, 0.5, 3.7, or 7.9 mg/m³) | No alteration in reproductive parameters or significant fetal effects. | nnk.gov.hu |
| Rat | Inhalation (up to 1.5 ppm) | No evidence of embryo toxicity during major organogenesis. | epa.gov |
| Mouse | Intraperitoneal injection (25 mg/kg) | Increased resorptions, gestational deaths, and fetal malformations. | gezondheidsraad.nl |
| Rat | Intravenous injection (maternal) | Carcinogenic to offspring, particularly nervous system tumors. | nih.govepa.gov |
Systemic and Organ-Specific Toxicity Mechanisms
This compound is readily absorbed through mucous membranes, the intestinal tract, and the skin, leading to systemic toxicity. nnk.gov.hu Its toxic effects are attributed to its potent alkylating properties and its hydrolysis to sulfuric acid and methanol. nnk.gov.hukansashealthsystem.com
The respiratory tract is a primary target for this compound toxicity, especially following inhalation exposure. nnk.gov.hu Acute exposure to this compound vapor can cause severe inflammation and necrosis of the respiratory tract. epa.gov Symptoms often have a delayed onset of 4 to 12 hours and can include irritation of the nasal and pharyngeal mucosa, dry cough, hoarseness, and difficulty breathing. nnk.gov.huresearchgate.net In severe cases, laryngeal and pulmonary edema can develop, potentially leading to respiratory failure and death. nnk.gov.huinchem.orgiarc.fr
Animal studies have demonstrated that inhalation of this compound can lead to lesions in the respiratory and olfactory epithelia in rats. epa.gov Inhalation exposure in rats, mice, and hamsters has been shown to induce tumors in the nasal passages and lungs. epa.govcanada.ca The hydrolysis of this compound to sulfuric acid upon contact with the moisture in the respiratory tissues is a key mechanism of its corrosive effects. researchgate.net
Both liquid and vapor forms of this compound are corrosive to the eyes. kansashealthsystem.com Exposure can cause severe inflammation, conjunctival congestion, blurred vision, light sensitivity, and pain. nnk.gov.hu The effects can be delayed, with severe functional disturbances following initial exposure. nnk.gov.hu In some cases, severe ocular burns have been reported. kansashealthsystem.com The ocular toxicity of this compound is thought to be similar to that of methanol, one of its hydrolysis products. nnk.gov.huinchem.org Case reports of occupational exposure have highlighted keratoconjunctivitis as a main clinical feature. researchgate.net
This compound can be absorbed through the skin, and direct contact with the liquid can cause severe chemical burns. nnk.gov.hugezondheidsraad.nlkansashealthsystem.com A characteristic of dermal exposure is a latent period, where initial discomfort may be minimal, but redness, swelling, pain, and blister formation become evident within one to two hours. nnk.gov.hu The compound has a numbing effect, which can delay the seeking of immediate treatment, while absorption continues. kansashealthsystem.com Even minimal exposures can lead to severe symptoms. kansashealthsystem.com this compound is considered corrosive to the skin and a potential skin sensitizer. gezondheidsraad.nl
Systemic absorption of this compound can lead to neurological effects. nnk.gov.huinchem.org In animal studies, rats exposed to lethal doses exhibited recurring cramps, followed by a decline in clinical condition and shallow breathing. nnk.gov.hu In humans, symptoms such as delirium and coma have been observed in cases of severe intoxication. nnk.gov.hu Following acute exposure, individuals may experience headaches and irritability. nnk.gov.hu The nervous system of offspring has been shown to be a target for the carcinogenic effects of this compound following prenatal exposure in rats. nih.govcanada.ca Toxic encephalopathy has also been reported in cases of severe intoxication. nnk.gov.hu
The liver and kidneys are also susceptible to the toxic effects of this compound following systemic absorption. nnk.gov.huinchem.org Acute exposure can lead to liver and kidney damage. epa.govstanford.edu In studies where this compound was administered to animals, it was found to cause damage to the liver and kidneys. stanford.edu While the lungs and brain show a higher degree of nucleic acid alkylation, kidney damage suggests renal elimination of the chemical. kansashealthsystem.com Complications of hepatic failure, such as jaundice and altered liver function, and renal failure can occur in severe poisoning cases. nnk.gov.hubasf.comnih.gov
Environmental Fate and Occurrence Research
Environmental Release and Sources
The presence of dimethyl sulfate (B86663) in the environment is primarily the result of human activities. canada.ca There are no known natural sources of this compound. inchem.org Its release is linked to its industrial applications and as a byproduct of combustion processes.
Dimethyl sulfate is widely used as a methylating agent in the synthesis of numerous organic chemicals, including dyes, fragrances, surfactants, and pharmaceuticals. canada.caatamanchemicals.com While production and processing typically occur in closed systems to minimize exposure, environmental releases can still happen. canada.caepa.gov
Sources of industrial emissions include:
Fugitive Emissions: Venting or leaks during the handling, transport, or storage of this compound can release the compound into the atmosphere. canada.ca
Process Releases: Direct releases to the environment may occur from the methylating process itself. canada.ca Industrial processes that can lead to the highest air concentrations include pumping, connecting transfer lines, and sampling. epa.gov
Waste Streams: Industrial waste products may contain this compound, although the chemical can be decomposed before disposal. canada.ca
According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory, 2,626 pounds of this compound were released into the environment from 11 facilities in 2007, primarily as air emissions. nih.gov
A significant environmental source of this compound is the combustion of fossil fuels that contain sulfur, such as coal and oil. canada.cainchem.org It is formed and emitted in the exhaust gases and on particulate matter from coal- and oil-fired power plants. canada.ca Research has detected this compound in the plumes downwind of these facilities, suggesting it can be a product of the atmospheric reaction of sulfur dioxide with organic compounds in aerosols. canada.ca
Studies have measured this compound in emissions from both coal-fired and oil-fired power plants. For example, concentrations of 0.21, 0.28, and 0.95 mmol of this compound per mole of total sulfur in the stack have been reported. atamanchemicals.comnih.gov
Anthropogenic Emissions from Industrial Processes
Environmental Transport and Distribution
Once released, the movement and distribution of this compound in the environment are governed by its physical and chemical properties. A Level III fugacity model indicates that this compound will predominantly stay in the environmental compartment to which it is released. canada.ca
In the atmosphere, this compound is expected to exist solely as a vapor due to its vapor pressure. canada.caatamanchemicals.com It can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, though this process is slow, with an estimated half-life of about 82 to 84 days. atamanchemicals.com
A key aspect of its atmospheric transport is its association with particulate matter. inchem.org this compound has been identified adsorbed on particulate matter from both coal- and oil-fired power plants. inchem.org For instance, it was detected in airborne particulate matter from a coal-fired power plant at a concentration of 0.07 to 0.34 µmol/g. atamanchemicals.comnih.gov
The primary fate of this compound in aquatic environments is rapid hydrolysis. atamanchemicals.com When released into water, it decomposes with a half-life of approximately 1.2 hours at 25°C and a pH of 7. epa.govnih.gov This hydrolysis process is the main route of breakdown. inchem.org The reaction yields monomethyl sulfate and methanol (B129727) initially. inchem.orgepa.gov The monomethyl sulfate then hydrolyzes much more slowly to form sulfuric acid. inchem.org This rapid hydrolysis means that volatilization, adsorption to suspended solids, and biodegradation are not considered significant fate processes in aquatic systems. atamanchemicals.comnih.gov
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Hydrolysis Half-life | 1.1 - 1.2 hours | pH 7, 25°C | epa.govatamanchemicals.com |
| Primary Products | Monomethyl sulfate, Methanol | inchem.orgepa.gov | |
| Secondary Product | Sulfuric acid | inchem.org |
This compound is not expected to bioaccumulate in organisms. canada.cainchem.org Its rapid hydrolysis in aqueous environments is the primary reason for its low bioaccumulation potential. atamanchemicals.comnih.gov Any this compound in an aquatic system is broken down too quickly to be significantly taken up and concentrated by organisms. nih.gov
Hydrolysis in Aqueous Environments
Degradation Pathways in the Environment
This compound released into the environment is subject to several degradation processes that determine its persistence and fate. These pathways can be broadly categorized as abiotic, involving chemical reactions without biological assistance, and biotic, which are mediated by microorganisms.
Abiotic Degradation: Hydrolysis and Oxidation
The primary abiotic degradation pathway for this compound in the environment is hydrolysis. nih.govcanada.ca This process involves the reaction of this compound with water, leading to its decomposition.
Hydrolysis:
In aquatic environments, this compound undergoes rapid hydrolysis. nih.govcanada.ca The reaction proceeds in a stepwise manner. The first step, which is the faster of the two, involves the loss of one methyl group to form monomethyl sulfate and methanol. iarc.frinchem.org The subsequent hydrolysis of monomethyl sulfate to sulfuric acid and another molecule of methanol occurs much more slowly. inchem.org
The rate of hydrolysis is influenced by temperature and pH. inchem.orginchem.org For instance, at 25°C and a neutral pH of 7, the half-life of this compound in water is approximately 1.1 to 1.15 hours. nih.gov The reaction is catalyzed by both acidic and basic conditions. nih.gov In damp soil, hydrolysis is also expected to be a significant degradation pathway. nih.gov
In the atmosphere, this compound vapor can also be degraded through reaction with water, with an estimated atmospheric lifetime of over two days. nih.gov It can also be incorporated into fog and cloudwater, where it hydrolyzes to monomethyl hydrogen sulfate and then to sulfuric acid and methanol, with a half-life of about 30 to 60 minutes. nih.gov
Oxidation:
Vapor-phase this compound in the atmosphere can be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 82 to 84 days. nih.gov Direct photolysis, the breakdown of a chemical by sunlight, is not considered a significant degradation pathway for this compound as it does not absorb light at wavelengths greater than 290 nm. nih.gov
| Degradation Pathway | Reactant | Products | Half-Life | Environmental Compartment |
| Hydrolysis | Water | Monomethyl sulfate, Methanol, Sulfuric acid | 1.15 hours (in water at 25°C, pH 7) nih.gov | Water, Soil, Atmosphere nih.gov |
| Oxidation | Hydroxyl radicals | - | ~82-84 days nih.gov | Atmosphere nih.gov |
| Photolysis | Sunlight | Not significant | Not significant | Atmosphere nih.gov |
Biotic Degradation: Microbial Pathways
While abiotic hydrolysis is a major fate of this compound, microbial processes also play a role in the transformation of related sulfur compounds in the environment. The direct microbial degradation of this compound is not as extensively documented as its abiotic hydrolysis. However, the microbial pathways for related organosulfur compounds, such as dimethylsulfoniopropionate (DMSP), dimethyl sulfoxide (B87167) (DMSO), and dimethyl sulfone (DMSO2), are well-studied and provide insight into the potential for biotic transformations of sulfur-containing molecules in various ecosystems.
Dimethylsulfoniopropionate (DMSP) is a compound produced in large quantities by marine phytoplankton and serves as a major precursor to the climate-active gas dimethyl sulfide (B99878) (DMS). copernicus.orgasm.orgfrontiersin.org The microbial breakdown of DMSP is a key process in the global sulfur cycle. copernicus.orgfrontiersin.org Bacteria degrade DMSP through two primary competing pathways:
Cleavage Pathway: This pathway involves the enzymatic cleavage of DMSP to produce DMS and acrylate. asm.orgfrontiersin.orgresearchgate.net This is a significant source of atmospheric DMS. asm.org
Demethylation-Demethiolation Pathway: In this alternative pathway, DMSP is first demethylated to form 3-methiolpropionate (MMPA) and subsequently to 3-mercaptopropionate (B1240610) (MPA). asm.orgfrontiersin.org This pathway can lead to the production of methanethiol (B179389) (CH3SH). asm.org The demethylation pathway is considered a major route for the assimilation of sulfur from DMSP by bacteria. frontiersin.org
The relative importance of these two pathways can vary depending on environmental conditions and the microbial communities present. copernicus.org
Dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO2) are oxidation products of DMS in the atmosphere and can also be found in terrestrial and aquatic environments. asm.org Various microorganisms are capable of metabolizing these compounds. asm.orgnih.gov
Microbial degradation of DMSO and DMSO2 often involves a series of reduction and oxidation reactions. For instance, some bacteria can reduce DMSO2 to DMSO, and then further reduce DMSO to DMS. nih.govresearchgate.net This DMS can then be oxidized by a DMS monooxygenase to methanethiol and formaldehyde (B43269). nih.gov
The metabolism of these compounds is a part of the broader biogeochemical cycling of sulfur. nih.gov For example, in Pseudomonas aeruginosa, the utilization of DMS, DMSO, and DMSO2 as sulfur sources is regulated by specific genes. asm.org In some microbial pathways, DMSO can be reduced to DMS, which is then converted to methanethiol, hydrogen sulfide, and ultimately to sulfate. researchgate.net The metabolism of these compounds highlights the diverse strategies that microorganisms employ to utilize organosulfur compounds for their growth and energy needs. nih.govescholarship.org
| Compound | Degradation Pathway | Key Intermediates/Products | Microorganisms |
| Dimethylsulfoniopropionate (DMSP) | Cleavage | Dimethyl sulfide (DMS), Acrylate | Marine bacteria, Phytoplankton asm.orgresearchgate.net |
| Dimethylsulfoniopropionate (DMSP) | Demethylation/Demethiolation | 3-methiolpropionate (MMPA), 3-mercaptopropionate (MPA), Methanethiol | Marine bacteria asm.orgfrontiersin.org |
| Dimethyl Sulfoxide (DMSO) | Reduction/Oxidation | Dimethyl sulfide (DMS), Methanethiol | Hyphomicrobium, Pseudomonas asm.orgnih.gov |
| Dimethyl Sulfone (DMSO2) | Reduction/Oxidation | Dimethyl sulfoxide (DMSO), Dimethyl sulfide (DMS) | Hyphomicrobium, Pseudomonas asm.orgnih.gov |
Analytical Methodologies for Dimethyl Sulfate Research
Spectroscopic and Chromatographic Techniques
The analysis of dimethyl sulfate (B86663) heavily relies on chromatographic methods, which are adept at separating this volatile and reactive compound from complex matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques. inchem.org Often, these separation techniques are coupled with mass spectrometry (MS) to enhance selectivity and achieve lower detection limits. inchem.org
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a cornerstone for the analysis of volatile compounds like dimethyl sulfate. innovareacademics.in The general procedure involves the concentration of this compound on an adsorbent material, followed by either thermal desorption or liquid extraction, and subsequent separation and detection via GC. inchem.org The choice of detector is crucial for selectivity, with flame photometric detectors (FPD) that are sulfur-specific and mass spectrometers being highly effective. inchem.orgosha.gov
GC-MS, in particular, provides a high degree of certainty in identification and quantification. scholarsresearchlibrary.com The use of a mass spectrometer allows for selective ion monitoring (SIM), which significantly improves the signal-to-noise ratio and, therefore, the sensitivity of the method. scholarsresearchlibrary.com This is especially important when dealing with complex sample matrices where interferences can be a major challenge. researchgate.net One of the challenges in GC analysis is the potential for this compound to be formed in the heated GC injection port from the decomposition of monomethyl sulfate, which can lead to false-positive results. researchgate.netnih.gov
A variety of GC columns have been successfully employed for this compound analysis, including packed columns and capillary columns with different stationary phases. For instance, a stainless steel column packed with 20% SP2100 with 0.1% Carbowax 1500 on 80/100 mesh Supelcoport support has been used. osha.gov More commonly, capillary columns such as the Agilent DB-5 and Rtx-624 are utilized for their high resolution and efficiency. innovareacademics.inscholarsresearchlibrary.com
Table 1: Selected GC and GC-MS Methods for this compound Analysis
| Technique | Column | Detector | Key Findings |
|---|---|---|---|
| GC-FPD | 10 ft x 1/8 inch stainless steel with 20% SP2100 and 0.1% Carbowax 1500 | Flame Photometric Detector (FPD) | Developed for air sample analysis with a detection limit of 0.05 ppm for a 10 L air sample. osha.gov |
| GC-MS | Rtx-624 capillary column (30m x 0.32mm, 1.8µm) | Mass Spectrometer (MS) in SIM mode | Achieved a limit of detection of 0.2 µg/g and a limit of quantification of 0.6 µg/g in a drug substance. scholarsresearchlibrary.com |
| HS-GC-FID | Agilent DB-5 (30m x 0.53mm, 1.5µm) | Flame Ionization Detector (FID) | Utilized pre-column derivatization to achieve a limit of detection of 2.0 µg/g and a limit of quantification of 5.0 µg/g. innovareacademics.inresearchgate.netresearcher.life |
Achieving low detection limits is paramount for monitoring this compound due to its potential health risks even at trace levels. Various strategies have been employed to enhance the sensitivity of GC methods. The choice of detector plays a significant role; for instance, a flame photometric detector (FPD) operating in sulfur mode offers greater selectivity than a standard flame ionization detector (FID). inchem.orgosha.gov
For GC-MS methods, operating in selected ion monitoring (SIM) mode is a common approach to increase sensitivity. scholarsresearchlibrary.com This involves monitoring only specific ions characteristic of this compound, thereby reducing background noise and improving the limit of detection (LOD) and limit of quantification (LOQ). One study reported an LOD of 0.2 µg/g and an LOQ of 0.6 µg/g for this compound in a drug substance using GC-MS in SIM mode. scholarsresearchlibrary.com Another GC-MS method achieved an LOD of 0.24 mg/kg and an LOQ of 0.48 mg/kg. researchgate.netnih.gov Headspace GC-MS methods have also been developed, with one reporting an LOD of 0.05 µg/mL and an LOQ of 0.25 µg/mL. oup.com
The use of a solvent venting valve in GC can also allow for the injection of larger sample volumes without overloading the detector, thereby improving detection limits. nih.gov For air analysis, this technique has enabled the detection of this compound at concentrations as low as 0.04 ppm for a 20 L air sample. nih.gov
Pre-column derivatization is a powerful technique to enhance the detectability of this compound, especially when using less sensitive detectors like the flame ionization detector (FID). innovareacademics.in This process involves chemically modifying the analyte before it enters the GC column to create a derivative with more favorable analytical properties, such as increased volatility or a stronger response to the detector. rjptonline.org
A common derivatization reaction for this compound involves its reaction with a nucleophile. For instance, methylation of phenol (B47542) with this compound in the presence of a base produces anisole (B1667542), which can be readily detected by an FID. innovareacademics.in Another approach involves the reaction of this compound with 4-nitrophenoxide to form 4-nitroanisole. inchem.org More recent methods have utilized derivatization with sodium iodide to form methyl iodide, which is then detected by GC-MS. google.com This strategy can be particularly useful in complex matrices to reduce interference. google.com The derivatization of this compound with pentafluorobenzenethiol has also been reported for GC-MS analysis. scholarsresearchlibrary.com
Detection Limits and Sensitivity Enhancements
High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)
While GC is well-suited for the volatile nature of this compound, HPLC and IC offer alternative and sometimes advantageous approaches, particularly when derivatization is employed or when analyzing for related ionic species. inchem.orggoogle.com
Reverse phase HPLC (RP-HPLC) has been successfully applied to the analysis of this compound, typically after a derivatization step. rjptonline.org Since this compound itself lacks a strong chromophore for UV detection, derivatization is necessary to introduce a UV-active functional group. rjptonline.org
One developed RP-HPLC method involves the pre-column derivatization of this compound with p-nitrophenol in the presence of a base. rjptonline.org The resulting derivative is then quantified using a UV detector. This method, utilizing a Kromasil C18 column and a mobile phase of water and acetonitrile, achieved a limit of detection (LOD) of 0.13 ppm and a limit of quantification (LOQ) of 0.45 ppm. rjptonline.org The separation was performed at a column temperature of 35°C with a flow rate of 1.0 mL/min and detection at 330 nm. rjptonline.org Another method describes the analysis of this compound on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Table 2: Example of a Reverse Phase HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | Kromasil C18, 250mm x 4.6mm, 3.5µm |
| Mobile Phase | Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 330 nm |
| LOD | 0.13 ppm |
| LOQ | 0.45 ppm |
Source: rjptonline.org
Ion chromatography (IC) with suppressed conductivity detection is a powerful technique for the determination of ionic species. While this compound itself is a neutral molecule, it can be hydrolyzed to monomethyl sulfate, which can then be detected by IC. google.com This approach provides an indirect method for quantifying this compound.
A simple and sensitive IC method has been developed for the determination of this compound in a drug substance. pharmahealthsciences.net This method utilizes an IonPac AS10 anion exchange column with a mobile phase consisting of 2.7mM sodium carbonate and 0.3mM sodium bicarbonate. The analyte is monitored using a conductometric detector. This method demonstrated good specificity, precision, and accuracy, with a limit of detection (LOD) of 1.60 ppm and a limit of quantification (LOQ) of 3.85 ppm. pharmahealthsciences.net Another IC method for the simultaneous determination of this compound and diethyl sulfate in a drug substance has been developed using an Allsep™ anion column. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Monomethyl sulfate |
| Diethyl sulfate |
| Anisole |
| p-Nitrophenol |
| 4-Nitroanisole |
| Methyl iodide |
| Pentafluorobenzenethiol |
| Sodium carbonate |
| Sodium bicarbonate |
| Acetonitrile |
| Water |
Reverse Phase HPLC Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), serves as a powerful tool for investigating the reaction kinetics involving this compound. This non-invasive technique allows for real-time monitoring of chemical transformations, providing quantitative data on the concentrations of reactants, intermediates, and products over time. nih.gov
In one study, the formation and fate of this compound and its related compound, monomethyl sulfate (MMS), were investigated using proton NMR in a sulfuric acid-catalyzed esterification reaction in methanol (B129727). enovatia.comresearchgate.net The researchers were able to determine the kinetic rate constants at 65°C by fitting the time-dependent data from NMR peak integrals to a kinetic model. enovatia.comresearchgate.net The study found that under these conditions, sulfuric acid rapidly converted to monomethyl sulfate, which then underwent a reversible esterification to form this compound. enovatia.comresearchgate.net
Key Findings from NMR Kinetic Studies:
| Parameter | Observation | Source |
| Reaction Monitored | Formation and fate of monomethyl sulfate (MMS) and this compound (DMS) in a methanol-sulfuric acid esterification. | enovatia.comresearchgate.net |
| Technique | Proton NMR (¹H NMR) spectroscopy to collect time-dependent peak integral data. | enovatia.comresearchgate.net |
| Kinetic Modeling | Rate constants were determined using DynoChem to model the experimental data. | enovatia.com |
| Primary Conversion | Sulfuric acid was converted to monomethyl sulfate (MMS) in nearly quantitative yield within 45-60 minutes at 65°C. | enovatia.com |
| DMS Formation | Monomethyl sulfate underwent a reversible esterification to form this compound (DMS). | enovatia.comresearchgate.net |
| DMS Consumption | This compound reacted with methanol to regenerate MMS and form dimethyl ether. It was also consumed through hydrolysis in the presence of water. | enovatia.com |
Researchers have also utilized ¹H NMR spectroscopy to study the quaternization of tertiary amines with dimethyl carbonate, a reaction for which this compound is a more traditional, albeit more toxic, reagent. rsc.org By continuously analyzing the reactor outflow with ¹H NMR, kinetic parameters can be determined, which are then used to model and optimize the reaction conditions in a flow reactor. rsc.org Similarly, the reactivity of dimethyl (arylalkyl) phosphates has been studied by periodically recording the ¹H NMR spectrum of the reaction mixture in D₂O, allowing for the identification and quantification of all species involved in the reaction over time. journals.co.za
Bio-monitoring and Exposure Assessment Methodologies
Several biological monitoring methods have been developed to assess human exposure to this compound. These methods focus on detecting the products of methylation in biological samples. inchem.org
Measurement of Methylated Purines in Urine
The analysis of methylated purines excreted in urine is a non-invasive method for monitoring recent exposure to this compound. This compound is a monofunctional alkylating agent that can methylate DNA bases. nih.gov These methylated bases, particularly purines, can be excised by DNA repair mechanisms and subsequently excreted in the urine.
Research in animal models has demonstrated a clear link between this compound exposure and the urinary excretion of specific methylated purines. Following inhalation exposure, several methylated purines have been identified in the urine of rodents. nih.goviarc.fr
Methylated Purines Detected in Urine After this compound Inhalation in Mice:
| Methylated Purine (B94841) | Observation | Source |
| 7-Methylguanine | Detected as the major product in the urine of mice exposed to ³H-labeled this compound. | atamanchemicals.com |
| N7-methylguanine | Found in the urine of rats up to 48 hours after exposure. | nih.goviarc.fr |
| N3-methyladenine | Found in the urine of rats up to 48 hours after exposure. | nih.goviarc.fr |
| 1-Methyladenine | Detected in small quantities in the urine of mice. | atamanchemicals.com |
| N1-methyladenine | Found in the urine of rats up to 48 hours after exposure. | nih.gov |
In one study, the total amount of methyl purines found in the urine of mice over two consecutive 24-hour periods accounted for approximately 0.15-0.3% of the total inhaled dose of this compound. atamanchemicals.com This methodology provides a direct measure of DNA damage and repair resulting from exposure.
Detection of Methylated Proteins in Blood (e.g., N-methylvaline)
The detection of alkylated amino acids in hemoglobin, such as N-methylvaline, serves as a valuable biomarker for assessing cumulative exposure to methylating agents like this compound over a longer period. Hemoglobin adducts are stable and accumulate over the lifespan of red blood cells (approximately 120 days), providing an integrated measure of exposure.
A biological monitoring study involving 62 workers potentially exposed to this compound measured the levels of N-methylvaline in their blood hemoglobin. canada.ca The results were compared to a control group of 10 unexposed individuals. canada.ca
N-methylvaline Levels in Workers Exposed to this compound:
| Group | Number of Workers | N-methylvaline Level Finding | Source |
| Exposed Group A | 52 | Levels were not significantly different from the control group. | canada.ca |
| Exposed Group B | 10 | Levels were reported to be significantly elevated, exceeding the German exposure equivalent value (40 µg/l blood) by up to fourfold in a "hot spot" area. | canada.caresearchgate.net |
| Control Group | 12 | Showed baseline concentrations of about 10 µg N-methylvaline/l blood. | epa.gov |
Interestingly, in the area where workers showed high N-methylvaline levels, stationary air monitoring did not detect this compound, suggesting that skin absorption may have been the primary route of uptake and that air monitoring alone can underestimate actual exposure. researchgate.net This highlights the critical role of biological monitoring in accurately assessing worker exposure. researchgate.net
Chromosomal Aberrations in Blood Cells
Cytogenetic analysis of peripheral blood lymphocytes for chromosomal aberrations is another method used to assess the genotoxic effects of this compound exposure in humans. inchem.org this compound is a known genotoxic agent that can induce DNA strand breakage and chromosomal damage. nih.goviarc.fr
Studies have reported an increase in chromosomal aberrations in the lymphocytes of workers occupationally exposed to this compound. nih.goviarc.fr
Findings on Chromosomal Aberrations:
| Exposed Population | Observation | Source |
| Workers | Developed chromosomal aberrations in their circulating lymphocytes. | nih.gov |
| Workers | Increased chromosome and chromatid aberrations reported in lymphocytes. | nnk.gov.hu |
| Workers (exposed to 100 mg/m³) | Chromosome aberrations were reported in lymphocytes. | nih.goviarc.fr |
| Animal Studies | This compound induced chromosomal aberrations in NMRI mouse embryos following transplacental administration. | nih.gov |
| In Vitro Studies | Induced chromosomal aberrations in mammalian cells without the need for metabolic activation. | nih.goviarc.fr |
These findings in both human and experimental systems underscore the clastogenic potential of this compound and establish the analysis of chromosomal aberrations as a relevant, albeit less specific, biomarker of effect. nih.govcanada.ca
Applications of Dimethyl Sulfate in Advanced Chemical Synthesis
Methylation in Pharmaceutical Synthesis
The pharmaceutical industry extensively utilizes dimethyl sulfate (B86663) as a key reagent in the production of a diverse array of medicinal compounds. researchgate.netmdpi.com Its primary role is as a methylating agent, facilitating the introduction of methyl groups into the molecular structure of active pharmaceutical ingredients (APIs) and their intermediates. atamanchemicals.commdpi.com This methylation can be crucial for modulating the pharmacological activity, bioavailability, and metabolic stability of a drug molecule.
Synthesis of Active Pharmaceutical Ingredients (APIs)
Dimethyl sulfate is integral to the synthesis of numerous APIs. It is particularly effective for the methylation of phenols, amines, and thiols, which are common functional groups in pharmaceutical compounds. atamanchemicals.comgoogle.com The methylation of these groups can lead to the formation of more potent or stable drug substances.
A notable application is in the production of the antibacterial agent Trimethoprim . atamanchemicals.com The synthesis involves the methylation of gallic acid with this compound to produce 3,4,5-trimethoxybenzoic acid, a key intermediate. innovareacademics.in This intermediate is then converted through several steps to yield Trimethoprim. Another example is the synthesis of the bronchodilators caffeine (B1668208) and theophylline , where this compound is used for the N-methylation of xanthine (B1682287) precursors. atamanchemicals.comthieme-connect.com For instance, one synthetic route to caffeine involves the N-methylation of theophylline. rsc.org Similarly, this compound is a raw material in the synthesis of the sedative diazepam and the analgesic aminopyrine . atamanchemicals.com
The table below summarizes the role of this compound in the synthesis of selected APIs.
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of this compound | Precursor Compound(s) |
| Trimethoprim | Antibacterial | Methylating agent in the synthesis of the intermediate 3,4,5-trimethoxybenzoic acid. innovareacademics.in | Gallic acid innovareacademics.in |
| Caffeine | CNS Stimulant, Bronchodilator | N-methylation agent. atamanchemicals.comthieme-connect.com | Xanthine derivatives (e.g., Theophylline) thieme-connect.comrsc.org |
| Theophylline | Bronchodilator | N-methylation agent. thieme-connect.com | Xanthine derivatives thieme-connect.com |
| Aminopyrine | Analgesic, Antipyretic | Methylating agent. atamanchemicals.com | Not specified in retrieved results. |
| Diazepam | Anxiolytic, Sedative | Raw material in synthesis. atamanchemicals.com | Not specified in retrieved results. |
| Methoxsalen | Psoralen (for Psoriasis) | Methylating agent in a multi-step synthesis. researchgate.net | Not specified in retrieved results. |
Derivatization for Drug Discovery
In the realm of drug discovery and development, the chemical modification of lead compounds is a critical process for optimizing their therapeutic properties. This process, known as derivatization, often involves the use of methylating agents like this compound to explore structure-activity relationships (SAR). google.com By systematically adding methyl groups to different parts of a molecule, medicinal chemists can fine-tune its size, shape, polarity, and hydrogen-bonding capacity, thereby influencing its binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound's high reactivity and ability to methylate a variety of functional groups make it a valuable tool in this exploratory phase. atamanchemicals.com The resulting methylated derivatives are then screened for improved potency, selectivity, and pharmacokinetic properties. While specific examples of novel drug candidates developed through this exact derivatization are often proprietary, the principle is a fundamental aspect of medicinal chemistry. The use of this compound in pre-column derivatization for the analysis of residual impurities in drug substances also highlights its utility in the broader context of pharmaceutical development and quality control. researchgate.net
Applications in Agrochemical and Pesticide Synthesis
This compound is a key building block in the synthesis of a wide range of agrochemicals, including pesticides, herbicides, and fungicides. researchgate.netmdpi.com Its role as a potent methylating agent is crucial for creating the specific molecular structures that impart biocidal activity. google.com
One of the significant applications of this compound in this sector is in the production of quaternary ammonium (B1175870) compounds, which are used as surfactants and biocides in agricultural formulations. google.com Furthermore, it is used in the synthesis of various pesticides, such as the insecticide acephate and the fungicide tebuconazole . atamanchemicals.com The traditional synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), an important intermediate for plant growth regulators, pesticides, and fungicides, involves the use of this compound as a methylating agent. thieme-connect.comslideshare.net
The table below provides examples of agrochemicals synthesized using this compound.
| Agrochemical | Type | Role of this compound |
| Acephate | Insecticide | Methylating agent in synthesis. atamanchemicals.com |
| Tebuconazole | Fungicide | Intermediate in synthesis. atamanchemicals.com |
| Quaternary Ammonium Compounds | Surfactants, Biocides | Quaternizing agent for tertiary amines. google.comgoogle.com |
| 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP) Intermediate | Intermediate for pesticides and fungicides | Methylating agent. thieme-connect.comslideshare.net |
Synthesis of Dyes, Pigments, and Fragrances
The versatility of this compound as a methylating agent extends to the manufacturing of dyes, pigments, and fragrances. mdpi.comnii.ac.jpgoogle.com In these industries, methylation is a key reaction for modifying chromophores to achieve desired colors, improve the properties of pigments, and synthesize specific aroma compounds.
In the dye industry, this compound is used to produce methylated dyes, which can offer a wider range of colors and enhanced fastness properties. mdpi.com It is employed in the synthesis of cationic dyes, which are used for dyeing acrylic fibers. google.comresearchgate.net The process often involves the quaternization of a dye intermediate with this compound. researchgate.netgoogle.com For example, it is used in the preparation of certain indoline (B122111) methine dyes and other cationic hydrazone dyes. google.comscribd.com
In the fragrance industry, this compound is used to synthesize aroma chemicals. mdpi.com For instance, it can be used in the methylation of anthranilic acid to produce methyl N-methylanthranilate, a compound with a grape-like scent. google.com It is also used in the regioselective synthesis of methyl salicylate (B1505791) , a key component of wintergreen oil, from salicylic (B10762653) acid. nih.gov
The following table highlights some applications of this compound in these industries.
| Product Type | Specific Example(s) | Role of this compound |
| Cationic Dyes | Indoline methine dyes, Cationic hydrazone dyes | Methylating/Quaternizing agent. google.comgoogle.comscribd.com |
| Fragrance Compounds | Methyl N-methylanthranilate, Methyl salicylate | Methylating agent. google.comnih.gov |
| Pigment Intermediates | Not specified in detail in retrieved results. | Methylating agent. google.com |
Polymer Chemistry Applications
This compound plays a significant role in polymer chemistry, primarily as an initiator for cationic polymerization and as a quaternizing agent for the synthesis of polyelectrolytes. google.com
It can initiate the cationic polymerization of various vinyl monomers, such as vinyl ethers. nii.ac.jpcnjournals.comdss.go.thnih.gov The mechanism involves the generation of a carbocation that propagates the polymer chain. The reactivity of the growing carbocation can be controlled by the addition of sulfides like dimethyl sulfide (B99878). nii.ac.jp
A major application of this compound in polymer chemistry is the synthesis of poly(quaternary ammonium) compounds, also known as polyquats. google.comresearchgate.netmdpi.com These polymers are produced by the quaternization of polymers containing tertiary amine groups with this compound. researchgate.netresearchgate.net For example, it is used in the preparation of quaternary polyvinyl pyridine (B92270) polymers. google.commdpi.com These cationic polyelectrolytes have various applications, including as flocculants in water treatment, as components in personal care products, and as antibacterial materials. google.comresearchgate.netatamankimya.com
The table below summarizes key applications of this compound in polymer chemistry.
| Polymer Application | Specific Process/Product | Role of this compound |
| Cationic Polymerization | Polymerization of vinyl ethers and styrene (B11656) derivatives. nii.ac.jpdss.go.th | Initiator. nii.ac.jp |
| Polyelectrolyte Synthesis | Synthesis of poly(quaternary ammonium) compounds. researchgate.netmdpi.com | Quaternizing agent. google.comresearchgate.netresearchgate.net |
| Specific Polymer Synthesis | Preparation of quaternary polyvinyl pyridine polymers. google.commdpi.com | Quaternizing agent. google.com |
Specialized Applications in Material Science and Petrochemistry
Beyond the major applications outlined above, this compound finds use in more specialized areas of material science and petrochemistry.
In the petrochemical industry, this compound has been used as a solvent for the extraction of aromatic hydrocarbons from hydrocarbon streams. nii.ac.jpgoogle.com This is part of a broader class of extraction processes that utilize polar solvents to separate aromatic compounds like benzene, toluene, and xylene from aliphatic hydrocarbons. researchgate.net While other solvents like sulfolane (B150427) are more commonly mentioned for this purpose, this compound's properties make it suitable for such applications. google.comgoogle.commdpi.comalaska.gov
Solvent for Mineral Oil Separation
This compound serves as a solvent in the process of separating mineral oils. atamanchemicals.comatamanchemicals.commicrokat.gr This application leverages the physical and chemical properties of this compound to selectively extract or dissolve certain components from mineral oil mixtures. chemicalbook.com It is particularly used in the extraction of aromatic hydrocarbons. chemicalbook.com The efficacy of this compound in this process is attributed to its solvent capabilities, which facilitate the separation of valuable components from the raw mineral oil. atamanchemicals.comatamanchemicals.com
Additives for Diesel Fuels
Research has explored the use of this compound in the production of oxygenate additives for diesel fuels. One area of investigation involves the methylation of glycerol (B35011), a byproduct of biodiesel production, using this compound to create glycerol dimethoxy ethers (GDMEs) and glycerol trimethoxy ether (GTME). researchgate.netcore.ac.uk These compounds, when used as additives, can enhance the properties of diesel fuel.
In a specific study, the methylation of glycerol was carried out using this compound and sodium hydroxide (B78521), resulting in a product mixture of 20% GDMEs and 80% GTME by weight. researchgate.net This mixture was identified as a new oxygenate additive for both petroleum-based diesel and biodiesel. researchgate.netacs.org The process involved a semibatch reactor operating at normal atmospheric pressure. researchgate.netacs.org Research findings indicated that with a 3:2 molar ratio of this compound to glycerol and a 3:1 molar ratio of sodium hydroxide to glycerol, a glycerol conversion of 93.5% and a combined yield of GDMEs and GTME of 71.2% were achievable. researchgate.netacs.org This additive has been shown to improve the cetane number of diesel fuel. core.ac.uk
| Reactant Ratios and Conditions for Glycerol Methylation | |
| Molar Ratio of this compound to Glycerol | 3:2 |
| Molar Ratio of Sodium Hydroxide to Glycerol | 3:1 |
| Molar Ratio of Water to Sodium Hydroxide | 0.43:1 |
| Reaction Temperature | 343 K |
| Reaction Time | 24 hours |
| This compound Feeding Time | 12 hours |
| Glycerol Conversion | 93.5% |
| Combined Yield of GDMEs and GTME | 71.2% |
Data derived from research on the methylation of glycerol using this compound to produce diesel fuel additives. researchgate.netacs.org
Research into Safer Methylating Agents and Alternatives
The hazardous nature of this compound has prompted significant research into the development of safer methylating agents and alternative methylation technologies. giiresearch.comresearchgate.net The focus of this research is to identify and develop substitutes that are less toxic and more environmentally friendly. giiresearch.com
Development of this compound Analogs
Innovations in chemical synthesis are leading to the development of safer derivatives and analogs of this compound. giiresearch.com The goal is to create compounds that retain the methylating efficacy of this compound while exhibiting reduced health and environmental risks. giiresearch.com Research is also focused on production processes that minimize toxic byproducts and improve the biodegradability of these new agents. giiresearch.com
Green Chemistry Approaches to Methylation
Green chemistry principles are central to the development of alternatives to traditional methylation processes that use hazardous reagents like this compound and methyl halides. core.ac.ukresearchgate.net A key focus of this research is the use of dimethyl carbonate (DMC) as a greener methylating agent. core.ac.ukup.ptatamanchemicals.com
Dimethyl carbonate is considered a more environmentally friendly alternative due to its significantly lower toxicity and biodegradability. up.ptatamanchemicals.comresearchgate.net Unlike methylation with this compound, which produces salt byproducts, DMC-mediated reactions can be catalytic and generate methanol (B129727) as a recyclable byproduct. up.pt The reactivity of DMC can be controlled by temperature; at lower temperatures (around 90°C), it tends to perform methoxycarbonylation, while at higher temperatures, it acts as a methylating agent. up.ptunive.it
Research has demonstrated the successful methylation of various compounds, such as phenols and amines, using DMC. core.ac.ukwordpress.com For instance, the methylation of 2-naphthol (B1666908) with DMC has been achieved with high yields in a continuous-flow gas-phase reaction, highlighting a green chemistry approach that reduces waste and toxicity. core.ac.uk Similarly, the synthesis of methyl eugenol (B1671780) and veratraldehyde from eugenol and vanillin (B372448) using DMC has shown excellent yields and selectivity. researchgate.net The use of catalysts like zeolites in combination with DMC has also been shown to provide high selectivity in the mono-N-methylation of aromatic amines, even in the presence of other reactive functional groups. iupac.org
| Comparison of Methylating Agents | |
| Methylating Agent | Key Characteristics |
| This compound (DMS) | High reactivity, low cost, but toxic and produces salt byproducts. chemicalbook.comup.pt |
| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, catalytic reactions, avoids salt byproducts, produced via a clean process. up.ptatamanchemicals.comunive.it |
This table provides a comparative overview of this compound and its green alternative, dimethyl carbonate.
Regulatory Science and Risk Assessment Research
Occupational Exposure Limits and Standards Research
Research into the properties of dimethyl sulfate (B86663) has led various national and international bodies to establish occupational exposure limits (OELs) to protect workers. These standards are typically expressed as a time-weighted average (TWA), which is the average airborne concentration over a standard workday (usually 8 or 10 hours). The American Conference of Governmental Industrial Hygienists (ACGIH) has recommended an 8-hour TWA threshold limit value (TLV) of 0.1 ppm. nj.govnih.gov Similarly, the National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) of 0.1 ppm for a 10-hour workshift. nj.govnih.gov The Occupational Safety and Health Administration (OSHA) has set a legal permissible exposure limit (PEL) of 1 ppm as an 8-hour TWA. nj.gov
In other countries, standards and guidelines have varied, with values ranging from 0.05 to 0.50 mg/m³. nih.goviarc.fr The development of these OELs relies on ongoing research and the availability of sensitive analytical methods for monitoring workplace air. Current gas chromatography (GC) and liquid chromatography (LC) methods have detection limits sensitive enough to determine dimethyl sulfate concentrations at or below the established occupational exposure limits. inchem.org
Occupational Exposure Limits for this compound
| Organization | Limit Type | Value (ppm) | Value (mg/m³) | Notes |
| ACGIH | TLV-TWA | 0.1 ppm | Not specified | 8-hour workshift. nj.govnih.gov |
| NIOSH | REL | 0.1 ppm | 0.5 mg/m³ | 10-hour workshift; Listed as a potential occupational carcinogen. nj.govnih.gov |
| OSHA | PEL | 1 ppm | Not specified | 8-hour workshift (legal limit). nj.gov |
Note: ppm = parts per million; mg/m³ = milligrams per cubic meter; ACGIH = American Conference of Governmental Industrial Hygienists; NIOSH = National Institute for Occupational Safety and Health; OSHA = Occupational Safety and Health Administration; TLV-TWA = Threshold Limit Value-Time-Weighted Average; REL = Recommended Exposure Limit; PEL = Permissible Exposure Limit.
Risk Assessment Methodologies for Carcinogens
The risk assessment for this compound is heavily influenced by its classification as a carcinogen by multiple agencies. The International Agency for Research on Cancer (IARC) classifies it in Group 2A, "probably carcinogenic to humans," while the U.S. Environmental Protection Agency (EPA) places it in Group B2, also indicating it is a probable human carcinogen. nnk.gov.hu These classifications are based on sufficient evidence of carcinogenicity in experimental animals and inadequate evidence in humans. nnk.gov.hucanada.ca
Research into its mechanism of action shows that this compound is a strong alkylating agent that is genotoxic, meaning it can react with and damage DNA. nih.govcanada.ca This property is a key consideration in selecting the appropriate risk assessment methodology.
For genotoxic carcinogens like this compound, regulatory bodies often use linear non-threshold (LNT) models for quantitative risk assessment. icnirp.org This approach assumes that there is no "safe" level of exposure and that cancer risk is directly proportional to the dose. icnirp.org The Health Council of the Netherlands, for instance, uses a linear extrapolation method as a default to calculate occupational cancer risk values for stochastic genotoxic carcinogens. gezondheidsraad.nl
In some contexts, such as assessing the risk of acute inhalation toxicity for land-use planning in the Netherlands, probit functions are used. aidic.it A probit function is a statistical model that relates exposure concentration and duration to the probability of a specific outcome, such as lethality. aidic.it An interim probit function has been developed for this compound for this purpose. aidic.it
A significant challenge in the risk assessment of this compound is the lack of sufficient data to establish a complete dose-response relationship. nnk.gov.hu Existing data from human or animal studies are often insufficient to determine a clear No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL). nnk.gov.hu
Furthermore, the animal studies available, while demonstrating carcinogenicity, have limitations that make them difficult to use for precise quantitative risk assessment for humans. gezondheidsraad.nl There is also uncertainty regarding the exact mode of induction for tumors and the specific exposure levels at which non-cancer effects are initiated. canada.ca While this compound is a known DNA alkylating agent, the carcinogenic response may also be influenced by cytotoxic effects, particularly at the site of contact, which complicates the interpretation of dose-response data. epa.gov
Quantitative Risk Assessment Models
Research on Decontamination and Waste Treatment
Research has identified several effective methods for the decontamination and disposal of this compound. Due to its reactivity, specific procedures are recommended to ensure complete neutralization and safe handling of waste.
The primary recommended methods for treatment and disposal are alkaline hydrolysis, incineration, and landfill. atamanchemicals.comatamanchemicals.comnih.gov
Alkaline Hydrolysis: this compound can be decomposed by adding a dilute alkaline solution, such as ammonia (B1221849) or other bases. atamanchemicals.com The mixture should be stirred to ensure the reaction proceeds, after which the resulting solution can be neutralized. atamanchemicals.comatamanchemicals.com While the compound hydrolyzes in water, this process is not considered rapid enough for effective decontamination on its own. atamanchemicals.com
Incineration: For incineration, this compound should be dissolved in a combustible solvent and then sprayed into a specialized furnace equipped with an afterburner and an alkali scrubber to neutralize acidic gases. atamanchemicals.comatamanchemicals.comnih.gov
Spill Cleanup: For spills, the recommended approach is to absorb the liquid onto a material like diatomite or paper towels. atamanchemicals.comnih.gov The contaminated absorbent material must then be collected in properly sealed and labeled containers for disposal. nih.gov Scattering dilute ammonia around a spill area can also help to neutralize this compound vapor. inchem.org
Open burning or simple evaporation are not considered safe or acceptable methods for the disposal of this compound waste. atamanchemicals.comatamanchemicals.com
Emerging Research Areas and Future Directions
Studies on Dimethyl Sulfate (B86663) Interactions with Biological Macromolecules (Beyond DNA)
While the interaction of dimethyl sulfate (DMS) with DNA is well-documented, particularly for sequencing and footprinting applications, emerging research is exploring its effects on other critical biological macromolecules like proteins and RNA.
This compound is utilized as a probe to investigate the interactions between proteins and DNA. In these studies, the primary target of DMS methylation is the DNA itself, specifically the N7 position of guanine (B1146940) in the major groove and the N3 position of adenine (B156593) in the minor groove. researchgate.net The binding of a protein to a specific DNA sequence can shield these purine (B94841) bases from methylation by DMS. researchgate.netnih.gov This "methylation protection" pattern allows researchers to identify the precise contact points of a protein on the DNA helix. nih.gov
For instance, DMS protection experiments have been used to map the binding sites of regulatory proteins like the lambda repressor and cro protein on their respective DNA operators. nih.gov These experiments revealed that while both proteins bind to the same operator regions, their affinity for specific sites and the exact pattern of purine protection differ, which explains their distinct regulatory effects on gene transcription. nih.gov Although this technique focuses on DNA methylation, it provides critical functional insights into protein-DNA recognition and the molecular mechanisms of gene regulation. The direct methylation of the proteins themselves by DMS is less studied but remains a potential consequence given the reagent's reactivity, which could lead to altered protein structure and function.
This compound is a versatile and widely used chemical probe for elucidating the secondary and tertiary structure of RNA in vitro and in vivo. ucsc.edustanford.edu Its utility stems from its ability to readily penetrate cell membranes and specifically methylate the Watson-Crick base-pairing faces of unpaired adenine (at the N1 position) and cytosine (at the N3 position) residues. wikipedia.orgnih.gov Nucleotides involved in base-pairing or complex structural arrangements are protected from DMS modification. ucsc.edunumberanalytics.com
This specific reactivity forms the basis of high-throughput techniques like DMS-MaPseq (this compound Mutational Profiling with sequencing). nih.govresearchgate.net In this method, RNA is treated with DMS, and the methylated sites are identified during reverse transcription because the enzyme often incorporates a mismatched DNA base at these positions. wikipedia.orgnih.gov High-throughput sequencing then reveals these mutations, allowing for a genome-wide or targeted map of single-stranded and accessible RNA regions at single-nucleotide resolution. wikipedia.orgnih.gov
Understanding RNA structure is crucial for deciphering its function. numberanalytics.com DMS-based structural mapping provides insights into:
Gene Regulation: Revealing structural elements that control processes like translation and splicing. numberanalytics.com
RNA-Protein Interactions: Identifying regions of RNA that are protected from modification due to protein binding. numberanalytics.com
RNA Tertiary Structure: Analyzing DMS reactivity patterns can help model the complex three-dimensional folding of RNA molecules. unl.edu
Drug Discovery: Identifying structured regions in pathogenic RNA, such as bacterial ribosomal RNA, that could serve as targets for new antibiotics. researchgate.net
| Nucleotide | Reactive Position (Unpaired) | Information Gained |
| Adenine (A) | N1 | Indicates single-stranded or non-Watson-Crick paired region. |
| Cytosine (C) | N3 | Indicates single-stranded or non-Watson-Crick paired region. |
| Guanine (G) | N7 | Can be methylated, but as it's not on the Watson-Crick face, it provides different structural information. ucsc.eduresearchgate.net |
| Uracil (U) | Not Reactive | DMS does not typically modify Uracil. researchgate.net |
Protein Methylation and Functional Consequences
Computational Chemistry and Modeling of this compound Reactivity
Computational chemistry provides powerful tools to model and predict the complex reactivity of this compound. Kinetic modeling, in particular, has been employed to understand the formation and degradation of DMS under various conditions, which is critical for process safety and control in industrial settings. enovatia.comresearchgate.net
One study focused on a sulfuric acid-catalyzed esterification reaction in methanol (B129727), where DMS can be formed as an impurity. enovatia.com Using proton NMR data and the modeling software DynoChem, researchers determined the kinetic rate constants for the key reactions involving DMS at 65°C. enovatia.comresearchgate.net
The primary reactions modeled were:
Methanolysis: The reaction of DMS with methanol.
Hydrolysis: The reaction of DMS with water, which is often present as a byproduct. enovatia.com
The study found that the rate of hydrolysis is significantly faster than the rate of methanolysis, meaning that even small amounts of water are effective at consuming DMS. enovatia.comresearchgate.net These computational models allow for the prediction of DMS concentrations over time under different conditions, ensuring that levels of this genotoxic impurity can be controlled and minimized. enovatia.com
| Reaction | Rate Constant (k) | Temperature | Conditions |
| Hydrolysis | 1.3 × 10⁻⁴ L/mol·s | 65 °C | In methanol with varying water content. enovatia.com |
| Methanolysis | 3.1 × 10⁻⁶ L/mol·s | 65 °C | In dry methanol. researchgate.net |
Advanced atmospheric models also rely on computational chemistry to understand the oxidation of DMS in the environment. pnas.orgcopernicus.org These models simulate complex multiphase reaction pathways to predict how DMS contributes to the formation of sulfate and methanesulfonic acid (MSA) aerosols, which have significant implications for cloud formation and climate. pnas.org
Advanced Materials Synthesis Using this compound as a Precursor
This compound's high reactivity and low cost make it a valuable methylating agent in the synthesis of a wide range of advanced materials and specialty chemicals. atamanchemicals.com Its applications span numerous industries, from pharmaceuticals to consumer products.
Notable examples include:
Modified Biopolymers: DMS is used for the quaternization of chitosan (B1678972), a biopolymer derived from chitin, to produce N,N,N-trimethyl chitosan (TMC). icmpp.rounive.itresearchgate.net This modification introduces permanent positive charges, which vastly improves the water solubility of chitosan and enhances its properties for biomedical applications, such as muco-adhesion and antibacterial activity. unive.itresearchgate.net
Surfactants and Fabric Softeners: DMS is used to create quaternized fatty ammonium (B1175870) compounds, which are key components in the formulation of surfactants and fabric softeners. atamanchemicals.com
Specialty Chemicals: It serves as a reagent in the synthesis of various organic compounds. For example, it can be used with dimethylformamide (DMF) to create a reagent for synthesizing β-lactams, a class of antibiotics. atamanchemicals.com It is also used in the regioselective synthesis of methyl salicylate (B1505791) from salicylic (B10762653) acid. acs.org
O-Sulfation Reagent: In a novel application, researchers have discovered that DMS can be used as an O-sulfation agent, departing from its traditional role as a methylating agent. This method allows for the synthesis of organic sulfates from a diverse range of alcohols and phenols under specific conditions, expanding the synthetic utility of this classic reagent. springernature.com
| Material/Compound | Role of this compound | Application Area |
| N,N,N-trimethyl chitosan (TMC) | Methylating agent for quaternization. icmpp.ro | Biomedical materials, drug delivery. unive.it |
| Quaternary ammonium salts | Methylating agent. atamanchemicals.com | Surfactants, fabric softeners. atamanchemicals.com |
| Methyl salicylate | Methylating agent for esterification. acs.org | Pharmaceuticals, flavorings. |
| Organic Sulfates | O-sulfation precursor. springernature.com | Chemical synthesis, potential biologics. springernature.com |
Environmental Remediation Strategies for this compound Contamination
Due to its hazardous nature, effective remediation strategies are essential in the event of an environmental release of this compound. The primary chemical property that governs its fate in the environment is its susceptibility to hydrolysis. epa.gov
Key remediation approaches include:
Chemical Neutralization/Hydrolysis: DMS reacts readily with water to form monomethyl sulfate and methanol. epa.gov Further hydrolysis yields sulfuric acid. Therefore, in the case of a spill, applying large quantities of water can help degrade the compound. The process can be accelerated by using alkaline solutions (e.g., sodium hydroxide) to neutralize the acidic byproducts.
Soil Washing: For contaminated soil, soil washing is a viable ex-situ remediation technique. mdpi.com This involves excavating the contaminated soil and treating it with a washing solution. For DMS, an aqueous solution, potentially with chemical neutralizers, would be used to flush the contaminant from the soil matrix. mdpi.commdpi.com The resulting liquid waste would then be collected and treated.
Bioremediation: This strategy uses microorganisms to degrade contaminants. nih.gov While DMS is highly toxic, certain microbes may be capable of metabolizing it or its breakdown products (methanol and sulfate). Bioremediation can be a cost-effective and environmentally friendly approach for residual contamination after initial chemical treatment. mdpi.comresearchgate.net
Containment: In some situations, physical barriers may be used to contain the contamination and prevent it from spreading to groundwater or surrounding areas while treatment is underway. epa.gov
The choice of strategy depends on factors such as the scale of the contamination, the environmental setting (soil, water), and regulatory requirements. mdpi.comepa.gov
Biomedical Applications of Targeted Methylation (Hypothetical or Exploratory)
The ability of this compound to methylate specific sites on macromolecules has led to exploratory research into its potential for biomedical applications, moving beyond its role as a simple laboratory probe.
A significant area of exploration is the modification of biopolymers to enhance their therapeutic potential. The synthesis of N,N,N-trimethyl chitosan (TMC) using DMS is a prime example. icmpp.rounive.it The methylation of chitosan's amine groups creates a derivative with improved water solubility and a permanent positive charge, leading to enhanced properties for drug delivery systems, such as better muco-adhesion and increased permeation across biological barriers. unive.itresearchgate.net
Another exploratory application lies in using DMS-based structural probing to identify novel drug targets. By mapping the structure of essential RNA molecules in pathogens, such as the ribosomal RNA in bacteria, researchers can identify structurally conserved and functionally important regions. researchgate.net These regions, once identified, could become targets for the design of new antibiotics that disrupt the pathogen's RNA function. researchgate.net
While the direct use of a highly reactive and toxic compound like DMS as a therapeutic agent is not feasible, these exploratory studies are crucial. They demonstrate the principle of "targeted methylation" as a tool for both creating new biomaterials and for identifying therapeutic targets. Future research may focus on developing less toxic methylating agents that can be targeted to specific cells or macromolecules, opening a hypothetical pathway for therapeutic methylation to modulate the function of disease-related proteins or nucleic acids.
Q & A
Q. How do the crystallographic properties of this compound vary with temperature, and what experimental techniques are used to characterize these changes?
- Methodological Answer : Use neutron diffraction (e.g., HRPD ISIS facility) and X-ray crystallography (Bruker SMART instruments) to study phase transitions. At 5K, this compound adopts a monoclinic phase (P2/a, V = 495.08 ų), transitioning to orthorhombic (Fdd2, V = 1113.13 ų) at 220K . Temperature-controlled data collection (ω-scan methods) and Rietveld refinement (TOPAS software) are critical for resolving structural discrepancies .
Q. What are the primary toxicological risks of this compound exposure, and how can researchers design experiments to mitigate these risks?
- Methodological Answer : Prioritize substitution with less toxic methylating agents (e.g., dimethyl carbonate) where feasible . For unavoidable use, employ local exhaust ventilation and real-time gas detection systems. Validate exposure controls via urinary biomonitoring for methylated DNA adducts, a biomarker of alkylation damage .
Advanced Research Questions
Q. How can researchers optimize synthetic routes involving this compound to minimize hazardous byproducts?
- Methodological Answer : Explore solvent-free or aqueous-phase methylation reactions to reduce volatility. For example, in glycerol methylation, optimize stoichiometry (1:1 molar ratio of this compound to glycerol) and reaction temperature (60–80°C) to achieve >90% yield while quenching excess reagent with sodium bicarbonate . Characterize byproducts via GC-MS and compare with toxicity databases .
Q. What statistical methods are suitable for resolving contradictions in this compound’s carcinogenicity data across in vitro and in vivo studies?
- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies, such as differential tumor induction rates in rats (subcutaneous sarcomas ) vs. negative in vitro mutagenicity assays. Use Bayesian modeling to account for dose-response variability and species-specific metabolic activation .
Q. How can computational chemistry models improve the understanding of this compound’s alkylation mechanisms?
- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways, such as SN2 methylation of guanine residues. Validate models using kinetic isotope effects (KIE) and compare with experimental data from LC-MS/MS analysis of methylated DNA .
Q. What advanced sensor technologies can detect trace this compound in environmental samples, and how can their sensitivity be validated?
- Methodological Answer : Deploy GC-SAW (gas chromatography-surface acoustic wave) sensors with PCA (principal component analysis) to differentiate this compound from interferents (e.g., xylene, nitrobenzene). Calibrate using spiked samples (0.1–10 ppm) and validate via comparison with EPA Method 8270 (GC-MS) .
Methodological Notes
- Data Interpretation : Address inconsistencies in phase transition studies (e.g., neutron vs. X-ray diffraction ) by cross-referencing with thermal analysis (DSC/TGA).
- Ethical Compliance : Adhere to OSHA 29 CFR 1910.120 for spill response training and IARC Group 2A carcinogen handling guidelines .
- Documentation : Follow Beilstein Journal guidelines for reporting experimental details (e.g., crystallographic data in CIF format) and archive raw data in repositories like Zenodo for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
